(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-6-7-22-17(14-5-8-25-11-14)10-19-18(21)4-2-13-1-3-15-16(9-13)24-12-23-15/h1-5,8-9,11,17,20H,6-7,10,12H2,(H,19,21)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNABYGUKLJQH-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H23N3O4S
- Molecular Weight : 393.48 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole moiety and thiophene derivatives. Specific methods may include:
- Coupling reactions to link the dioxole and thiophene structures.
- Functional group modifications to introduce the hydroxyethoxy group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines:
These compounds exhibited mechanisms such as:
- EGFR inhibition : Targeting the epidermal growth factor receptor pathway.
- Apoptosis induction : Evaluated through annexin V-FITC assays.
- Cell cycle arrest : Analysis showed significant effects on cell cycle progression.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : Notably in carcinoma cells.
- Modulation of mitochondrial pathways : Affecting proteins like Bax and Bcl-2, which are crucial in apoptosis regulation.
Case Studies
A notable study involved the investigation of a series of dioxole derivatives where one compound demonstrated a promising profile against breast cancer cells (MCF7). The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy without substantial cytotoxicity to normal cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively targeted specific pathways in cancer cells, leading to reduced tumor growth in vivo .
Antimicrobial Properties
The presence of the thiophene group has been associated with enhanced antimicrobial activity. Studies have shown that compounds containing thiophene rings exhibit potent antibacterial and antifungal effects. This is particularly relevant for developing new antibiotics amid rising resistance to existing drugs .
Neuroprotective Effects
Preliminary studies suggest that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions, including Claisen-Schmidt condensation and subsequent functional group modifications. The synthetic routes often yield various derivatives that can be screened for enhanced biological activities.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Claisen-Schmidt | Anticancer |
| Compound B | Aldol Condensation | Antimicrobial |
| Compound C | Functionalization | Neuroprotective |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related benzo[d][1,3]dioxole derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, suggesting that structural modifications could enhance efficacy against various cancer types .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives of thiophene-containing compounds were tested against several bacterial strains. The results showed significant inhibition zones compared to control groups, highlighting the potential for developing new therapeutic agents against resistant bacterial infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Acrylamide Derivatives
- Aromatic Systems : The benzodioxole group in the target compound and compound 13 offers improved metabolic resistance compared to phenyl or dimethoxyphenyl groups in 5b and 12 . The thiophene in the target compound introduces sulfur-based electronic effects, contrasting with the indole in 5b or trifluoromethylbenzyl-thiazole in 12 .
- Side Chains : The hydroxyethoxy group in the target compound enhances hydrophilicity compared to the methoxy groups in 13 and 5b . The thiophen-3-yl ethyl side chain may confer distinct steric and electronic profiles relative to the phenethyl or indolyl-ethyl groups in analogues .
Physicochemical Properties
Table 2: NMR Chemical Shift Comparison (δ, ppm)
Q & A
Basic: What are the common synthetic routes for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
Intermediate Preparation : Synthesis of benzo[d][1,3]dioxol-5-yl acrylate via condensation of 3,4-dihydroxybenzaldehyde derivatives with acryloyl chloride under basic conditions (e.g., triethylamine in chloroform) .
Amide Coupling : Reaction of the acrylate intermediate with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF .
Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR (e.g., δ 7.50 ppm for trans-vinyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
